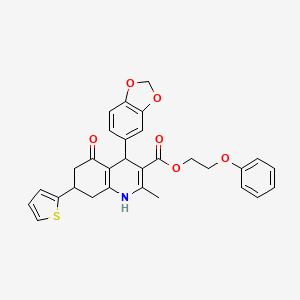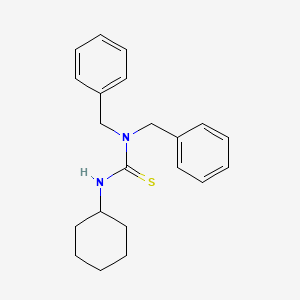![molecular formula C19H14ClN3O2 B11617265 N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11617265.png)
N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a chlorophenoxyacetohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of benzo[cd]indol-2(1H)-one, which is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the condensation of the hydrazide with 4-chlorophenoxyacetic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-imaging agent due to its fluorescent properties.
Medicine: Explored for its anticancer properties, particularly in targeting lysosomes in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. In cancer therapy, it targets lysosomes, leading to autophagy and apoptosis in cancer cells. The compound enters the cells via polyamine transporters localized in the lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzo[cd]indol-2(1H)-one oxime
- 6-bromobenzo[cd]indol-2(1H)-one
- 2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one
Uniqueness
N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H14ClN3O2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N'-benzo[cd]indol-2-yl-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C19H14ClN3O2/c20-13-7-9-14(10-8-13)25-11-17(24)22-23-19-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10H,11H2,(H,21,23)(H,22,24) |
InChI Key |
KXHYZLAMLOGCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NC3=CC=C2)NNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(4E)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11617185.png)
![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617190.png)
![7-chloro-3-(4-chlorophenyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617192.png)
![4-[(2,8-Dimethylquinolin-4-yl)amino]phenol](/img/structure/B11617196.png)
![(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11617209.png)
![1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-](/img/structure/B11617217.png)

![12,12,14,14-tetramethyl-4-(3-methylphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11617225.png)
![2-(4-Fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11617230.png)
![4-(propan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11617233.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617237.png)
![(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617242.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11617251.png)

